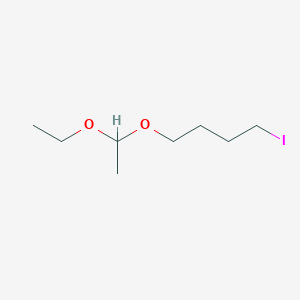
3-Penten-2-ol, 1-bromo-5-(2,2-dimethyl-6-methylene-3-cyclohexen-1-yl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Penten-2-ol, 1-bromo-5-(2,2-dimethyl-6-methylene-3-cyclohexen-1-yl)-3-methyl-” is an organic compound that belongs to the class of brominated alcohols This compound features a complex structure with multiple functional groups, including a bromine atom, a hydroxyl group, and a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3-Penten-2-ol, 1-bromo-5-(2,2-dimethyl-6-methylene-3-cyclohexen-1-yl)-3-methyl-” can be achieved through multi-step organic reactions. A possible synthetic route might involve:
Formation of the cyclohexene ring: Starting with a suitable precursor, such as a cyclohexanone derivative, the cyclohexene ring can be formed through an aldol condensation reaction.
Introduction of the bromine atom: Bromination of the intermediate compound can be carried out using bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.
Addition of the hydroxyl group: The hydroxyl group can be introduced through hydroboration-oxidation or other suitable methods.
Formation of the pentenyl chain: The pentenyl chain can be constructed through a series of carbon-carbon bond-forming reactions, such as Wittig or Grignard reactions.
Industrial Production Methods
Industrial production of such complex organic compounds typically involves optimized reaction conditions, including temperature control, catalysts, and purification steps to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
“3-Penten-2-ol, 1-bromo-5-(2,2-dimethyl-6-methylene-3-cyclohexen-1-yl)-3-methyl-” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the bromine atom can yield a new functionalized compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, brominated alcohols are often studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the bromine atom and hydroxyl group can enhance the compound’s reactivity and interaction with biological targets.
Industry
In industry, such compounds can be used as intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Their unique chemical properties make them suitable for various applications, including as solvents, catalysts, and reagents.
Wirkmechanismus
The mechanism of action of “3-Penten-2-ol, 1-bromo-5-(2,2-dimethyl-6-methylene-3-cyclohexen-1-yl)-3-methyl-” depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the bromine atom and hydroxyl group can influence the compound’s reactivity and binding affinity to these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Penten-2-ol, 1-chloro-5-(2,2-dimethyl-6-methylene-3-cyclohexen-1-yl)-3-methyl-
- 3-Penten-2-ol, 1-iodo-5-(2,2-dimethyl-6-methylene-3-cyclohexen-1-yl)-3-methyl-
- 3-Penten-2-ol, 1-bromo-5-(2,2-dimethyl-6-methylene-3-cyclohexen-1-yl)-3-ethyl-
Uniqueness
The uniqueness of “3-Penten-2-ol, 1-bromo-5-(2,2-dimethyl-6-methylene-3-cyclohexen-1-yl)-3-methyl-” lies in its specific combination of functional groups and structural features. The presence of the bromine atom, hydroxyl group, and cyclohexene ring provides a unique set of chemical properties that can be exploited in various applications.
Eigenschaften
| 77249-84-4 | |
Molekularformel |
C15H23BrO |
Molekulargewicht |
299.25 g/mol |
IUPAC-Name |
(E)-1-bromo-5-(2,2-dimethyl-6-methylidenecyclohex-3-en-1-yl)-3-methylpent-3-en-2-ol |
InChI |
InChI=1S/C15H23BrO/c1-11-6-5-9-15(3,4)13(11)8-7-12(2)14(17)10-16/h5,7,9,13-14,17H,1,6,8,10H2,2-4H3/b12-7+ |
InChI-Schlüssel |
PSLQVGUCVAPCDK-KPKJPENVSA-N |
Isomerische SMILES |
C/C(=C\CC1C(=C)CC=CC1(C)C)/C(CBr)O |
Kanonische SMILES |
CC(=CCC1C(=C)CC=CC1(C)C)C(CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)
![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
